molecular formula C17H15N3O B2416483 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone CAS No. 2034400-00-3

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone

Katalognummer: B2416483
CAS-Nummer: 2034400-00-3
Molekulargewicht: 277.327
InChI-Schlüssel: KHBXUUFQKUZDAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core fused with a naphthalene moiety

Eigenschaften

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(naphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(19-10-11-20-14(12-19)8-9-18-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBXUUFQKUZDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a naphthalene derivative and a pyrazole precursor, the reaction may proceed through a series of condensation and cyclization steps, often facilitated by catalysts and specific reaction conditions such as temperature and pH control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a bioactive molecule in medicinal chemistry. Its structural characteristics allow for interactions with various enzymes and receptors, leading to potential therapeutic effects. Key areas of research include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting the growth of pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented. This inhibition can lead to altered cellular functions that may be beneficial in treating diseases characterized by abnormal enzyme activity .

Biological Evaluations

Extensive biological evaluations have been conducted to assess the efficacy and safety of this compound:

  • In Vitro Studies : Various derivatives have been tested for their antiproliferative effects on human cancer cell lines. The results suggest that modifications in the structure can significantly impact biological activity, highlighting the importance of structure-activity relationships .
  • Mechanism of Action : The mechanism involves binding to active sites of target proteins, leading to the modulation of their activity. This includes both enzyme inhibition and receptor modulation, which are critical for therapeutic efficacy .

Case Studies

Several case studies have documented the applications of this compound in various research settings:

  • Anticancer Research : A study focusing on the antiproliferative effects of similar pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines. The findings indicated that specific structural modifications led to enhanced activity against targeted cancer cells .
  • Pharmacological Investigations : Investigations into the pharmacological profiles of related compounds revealed potential anti-inflammatory and analgesic properties, suggesting broader therapeutic applications beyond oncology .

Wirkmechanismus

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Shares a similar pyrazolo core but differs in its substituents and overall structure.

    5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine: Another related compound with a pyrazolo core and phenyl substituent.

    2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Features a pyrrolo core and dichloro substituents.

Uniqueness

What sets (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone apart is its unique combination of a pyrazolo[1,5-a]pyrazine core with a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and research endeavors.

Biologische Aktivität

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[1,5-a]pyrazine core linked to a naphthalen-1-yl group through a methanone moiety. This structural configuration is believed to contribute to its biological properties, including enzyme inhibition and receptor modulation.

The biological activity of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. For instance, it may target kinases or phosphatases involved in cell signaling pathways.
  • Receptor Modulation : Preliminary studies indicate that this compound can bind to certain receptors, potentially modulating their activity and influencing cellular responses.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)15.0

Neuroprotective Effects

In studies related to neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis), compounds structurally related to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone have demonstrated the ability to inhibit protein aggregation associated with mutant SOD1 protein. This suggests potential neuroprotective effects that warrant further investigation.

Case Studies

  • Inhibition of Protein Aggregation : A study conducted by researchers investigated the efficacy of pyrazolo derivatives in preventing protein aggregation in ALS models. The results indicated that compounds similar to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone extended the lifespan of ALS mouse models by approximately 31% at a dosage of 10 mg/kg .
  • Cancer Cell Line Studies : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed significant growth inhibition and induction of apoptosis, particularly in MCF-7 cells .

Q & A

Q. Advanced SAR Analysis

  • Eastern Aryl Modifications : Fluorine substitution (e.g., 4-fluoro-2-pyridyl) enhances mGlu5 PAM activity (EC₅₀ <10 µM) while reducing mGlu3 antagonism (>50-fold selectivity for 4k vs. mGlu3 EC₅₀ >6.7 µM) . Pyridine substitution further minimizes off-target mGlu3 effects .
  • Western Aryl Groups : 3-Fluorophenyl improves potency, but methyl or methoxy substitutions reduce activity (e.g., 4r vs. 4q, 2.5-fold loss in EC₅₀) .
  • Linker Optimization : Replacing –CH₂–O– with –O–CH₂– (e.g., 4x) retains mGlu5 activity (EC₅₀ ~300 nM) while enhancing mGlu3 selectivity (EC₅₀ = 3.39 µM) .

Methodological Insight : High-throughput functional assays (e.g., calcium mobilization in mGlu5-expressing cells) and selectivity panels (mGlu1–8) are critical for SAR validation .

What experimental models are appropriate for assessing in vivo efficacy of this compound in schizophrenia-related paradigms?

Q. Basic Preclinical Models

  • Amphetamine-Induced Hyperlocomotion (AHL) : Dose-dependent reversal of hyperlocomotion in rodents (e.g., 4k at 3–100 mg/kg, p.o.) confirms target engagement. Minimum effective dose (MED) correlates with unbound brain concentrations exceeding in vitro EC₅₀ .
  • Conditioned Fear Conditioning (CFC) : Enhanced learning in CFC models (e.g., 4k at 10–30 mg/kg) indicates hippocampal-dependent cognitive improvement, relevant for schizophrenia .

Advanced Consideration : Pharmacokinetic/pharmacodynamic (PK/PD) alignment is critical. For 4k, brain-to-plasma ratios (0.3–0.5) and moderate clearance (rat: 23 mL/min/kg) ensure sustained exposure .

How do ADMET properties of derivatives like 4k impact their viability as CNS drug candidates?

Q. Advanced ADMET Challenges

  • Solubility : Low intrinsic solubility (e.g., 4k in aqueous buffer) is mitigated via formulations (20% β-cyclodextrin) to achieve oral bioavailability (88% in dogs) .
  • Toxicity : Off-target CNS effects (e.g., seizures at high doses) are linked to excessive mGlu5 activation. Ames tests and glutathione adduct screening reveal mild mutagenicity risks .
  • Metabolic Stability : Moderate hepatic clearance (human hepatocyte CLhep = 11 mL/min/kg) suggests manageable first-pass metabolism .

Mitigation Strategies : Lowering PAM efficacy (e.g., partial agonism) or biased signaling (e.g., Gq vs. β-arrestin pathways) may reduce toxicity .

What are the implications of excessive mGlu5 activation observed in 4k derivatives, and how can analog design address this?

Q. Advanced Mechanistic Insight

  • Toxicity Linkage : Overactivation correlates with seizures and neuronal excitotoxicity. For 4k, failure to achieve MTD in rat studies highlights dose-limiting CNS effects .
  • Design Solutions :
    • Reduced Efficacy : Analogs with lower fold-shift in glutamate CRC (e.g., VU0462807) maintain efficacy while minimizing overactivation risks .
    • Core Modifications : Expanding the central ring (e.g., homopiperazinone in compound 20) slightly reduces mGlu5 potency (~3-fold) but improves tolerability .

Validation Tools : Electrophysiology (e.g., patch-clamp in hippocampal slices) and biomarker assays (c-Fos expression) assess neuronal hyperactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.